1-N,1-N,4-N,4-N-tetramethylhept-2-yne-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyne-1,4-diamine, N1,N1,N4,N4-tetramethyl-: is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol . It is a derivative of heptyne, featuring two amine groups at positions 1 and 4 of the heptyne chain, each substituted with four methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including:
Hydroamination of 2-heptyne: : This involves the addition of ammonia or an amine to the triple bond of 2-heptyne under specific conditions, such as high pressure and temperature, in the presence of a catalyst.
Reduction of nitriles: : Starting from a suitable nitrile precursor, the compound can be synthesized through the reduction of the nitrile group to an amine, followed by further functionalization to introduce the methyl groups.
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:
Catalysts: : Transition metal catalysts are often used to facilitate the hydroamination reaction.
High-pressure reactors: : To achieve the necessary reaction conditions, high-pressure reactors are employed.
Purification techniques: : The final product is purified using methods such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Heptyne-1,4-diamine, N1,N1,N4,N4-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: : Substitution reactions can occur at the amine or alkyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Various alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation products: : Aldehydes, ketones, and carboxylic acids.
Reduction products: : Primary, secondary, and tertiary amines.
Substitution products: : Alkylated amines and other functionalized derivatives.
Scientific Research Applications
2-Heptyne-1,4-diamine, N1,N1,N4,N4-tetramethyl- has several scientific research applications, including:
Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme inhibition: : Acting as an inhibitor for certain enzymes, affecting biochemical pathways.
Receptor binding: : Binding to specific receptors, leading to biological responses.
Signal transduction: : Modulating signal transduction pathways, influencing cellular processes.
Comparison with Similar Compounds
2-Heptyne-1,4-diamine, N1,N1,N4,N4-tetramethyl- is compared with other similar compounds, such as:
1,4-Diaminobutane: : A shorter chain diamine with similar functional groups.
N,N,N',N'-Tetramethyl-1,4-phenylenediamine: : A diamine with a benzene ring instead of an aliphatic chain.
2,5-Dimethyl-1,4-diaminobenzene: : A diamine with a methylated benzene ring.
These compounds differ in their molecular structure, leading to variations in their chemical properties and applications.
Properties
CAS No. |
5413-13-8 |
---|---|
Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetramethylhept-2-yne-1,4-diamine |
InChI |
InChI=1S/C11H22N2/c1-6-8-11(13(4)5)9-7-10-12(2)3/h11H,6,8,10H2,1-5H3 |
InChI Key |
XUJYEPZGHMOXPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#CCN(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.